1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
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Properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-15(11-13-3-2-10-23-13)20-7-5-12(6-8-20)16-18-19-17(24-16)14-4-1-9-22-14/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZCTLLFZIPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a derivative that incorporates multiple pharmacologically relevant moieties. The combination of a piperidine ring with thiadiazole and furan structures suggests potential biological activity in various therapeutic areas, particularly in antimicrobial and anticancer research. This article aims to summarize the biological activities associated with this compound based on available literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Furan ring : Known for its role in various biological activities.
- Thiadiazole ring : Associated with antimicrobial and anticancer properties.
- Piperidine : A common scaffold in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and furan exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with thiadiazole moieties showed promising anti-tubercular activity against Mycobacterium tuberculosis with effective concentrations as low as 3.125 µg/mL . The mechanism of action was linked to the inhibition of enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid synthesis.
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied. For example, derivatives containing furan and thiadiazole rings have shown cytotoxicity against various cancer cell lines. One study highlighted that certain thiadiazole derivatives exhibited IC50 values below 10 µM against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines . The presence of electron-donating groups in the structure was correlated with enhanced activity, suggesting that modifications to the substituents could optimize efficacy.
The biological activity of these compounds often involves interaction with specific proteins or enzymes. Molecular docking studies have indicated that the binding affinity to target proteins is a critical factor for their anticancer and antimicrobial effects. For instance, interactions with histone deacetylases (HDACs) and carbonic anhydrases have been reported, which are crucial in cancer cell proliferation and survival .
Data Tables
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-tubercular | Mycobacterium tuberculosis | 3.125 | |
| Anticancer | HeLa | <10 | |
| Anticancer | CaCo-2 | <10 | |
| Cytotoxicity | MT2 (HTLV-1 infected) | 1.51 | |
| Cytotoxicity | Jurkat | 1.74 |
Case Studies
Several studies have explored the biological activities of compounds related to This compound :
- Anti-tubercular Activity : A series of 5-substituted thiadiazoles were synthesized and evaluated for their anti-tubercular activity using an Alamar Blue assay. The most active compounds were identified as having strong interactions at the enzyme's active site .
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating a potential for development into therapeutic agents .
- Molecular Docking Studies : These studies revealed the binding interactions between synthesized compounds and target proteins, providing insights into their mechanisms of action and potential efficacy in drug design .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have been recognized for their significant antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit activity against various bacterial strains and fungi. For instance:
- Antitubercular Activity : A study demonstrated that derivatives of thiadiazole displayed promising antitubercular effects against Mycobacterium tuberculosis H37Rv strain. Compounds synthesized with furan moieties showed effective inhibition at concentrations as low as 3.125 µg/mL .
- Broad-Spectrum Antimicrobial Effects : Thiadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Antitumor Activity
Thiadiazole derivatives have been investigated for their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells:
- Inhibition of Cancer Cell Proliferation : Certain derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : Studies suggest that thiadiazole derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation . This makes them potential candidates for treating inflammatory diseases.
Case Studies
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves multi-step reactions, including:
- Cyclization of thiadiazole precursors with furan-substituted intermediates under acidic or basic conditions .
- Coupling reactions (e.g., Friedel-Crafts acylation) to attach the thiophene moiety to the piperidine-thiadiazole core .
- Critical Parameters: Temperature control (60–80°C for cyclization), solvent selection (DMF or dichloromethane for stability), and catalyst use (e.g., palladium for cross-coupling) .
- Yield Optimization: Purification via column chromatography and recrystallization improves purity (>95% by HPLC) .
Q. How is structural integrity validated during synthesis?
- Methodological Answer: Use spectroscopic techniques :
- ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.06–7.08 ppm, furan protons at δ 6.3–6.5 ppm) .
- IR Spectroscopy to detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- Mass Spectrometry (MS) for molecular ion verification (e.g., [M+H]+ at m/z 425) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are hypothesized for this compound?
- Methodological Answer:
- Thiadiazole Core: Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Thiophene/Furan Moieties: Influence lipophilicity (logP ~3.2) and electronic properties (Hammett σ+ values) for target binding .
- Piperidine Ring: Modulates solubility and bioavailability (predicted aqueous solubility: 0.12 mg/mL) .
- SAR Validation: Compare analogs (e.g., replacing thiophene with pyrazine reduces activity by 40%) .
Q. What in vitro assays are recommended to evaluate biological activity?
- Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., ATPase/GTPase activity with [γ-³²P]ATP) .
- Cell Viability Assays: MTT assay (IC₅₀ determination in cancer cell lines, e.g., HepG2) .
- Binding Studies: Surface plasmon resonance (SPR) to measure affinity (KD values) for target proteins .
Q. How can contradictory data in biological activity be resolved?
- Methodological Answer:
- Dose-Response Replication: Test across 3+ independent experiments to rule out assay variability .
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Computational Docking: Compare binding poses (e.g., AutoDock Vina) to explain potency differences between analogs .
Data Analysis & Optimization
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer:
- ADMET Prediction: SwissADME for bioavailability (e.g., 76% intestinal absorption) .
- Metabolic Stability: CYP450 isoform screening (e.g., CYP3A4 t₁/₂ = 45 min) using liver microsomes .
- Molecular Dynamics (MD): Simulate binding stability (RMSD <2.0 Å over 100 ns) .
Q. How can reaction scalability be improved without compromising yield?
- Methodological Answer:
- Flow Chemistry: Continuous synthesis reduces side reactions (yield increases from 60% to 82% in pilot studies) .
- Catalyst Recycling: Immobilized Pd nanoparticles reduce costs (reused 5× with <5% yield drop) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
